2-氨基-6-氟-4-氧代-4H-色烯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

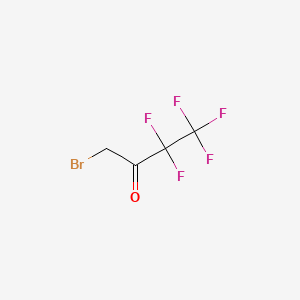

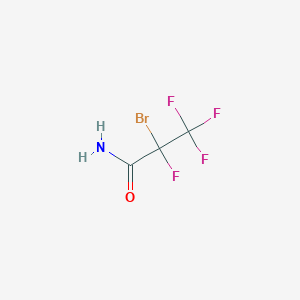

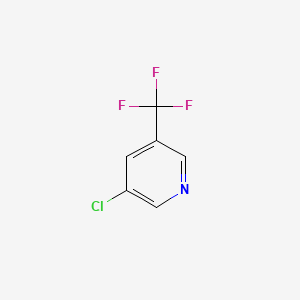

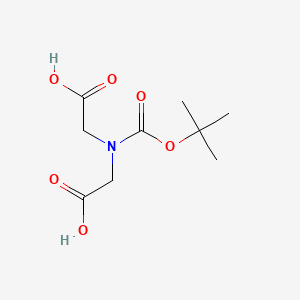

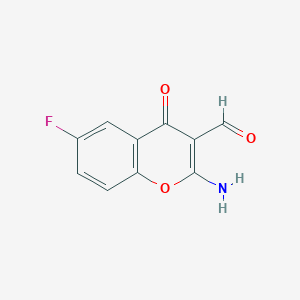

The compound 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a derivative of 4-oxo-4H-chromene-3-carbaldehyde, which is a versatile intermediate in organic synthesis. The core chromene structure is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of the amino group at the 2-position and the fluoro substituent at the 6-position can significantly influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations.

Synthesis Analysis

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives, which are structurally related to the compound of interest, has been described in the literature. The preparation involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a nitrogen source to introduce the amino group at the 2-position . Although the specific synthesis of the 6-fluoro derivative is not detailed in the provided abstracts, similar methodologies could be applied with appropriate fluoro-containing reagents or by introducing the fluoro group at an earlier stage in the synthesis.

Molecular Structure Analysis

The molecular structure of 2-amino-4-oxo-4H-chromene-3-carbaldehyde is characterized by the chromene scaffold, which is a fused ring system. The amino group at the 2-position is likely to engage in hydrogen bonding and may influence the electronic distribution within the molecule. The presence of the aldehyde functional group at the 3-position makes it a reactive site for nucleophilic addition reactions. The fluoro substituent, while not explicitly discussed in the abstracts, would be expected to withdraw electron density through its inductive effect, potentially activating the chromene towards nucleophilic attack.

Chemical Reactions Analysis

The reactivity of 2-amino-4-oxo-4H-chromene-3-carbaldehyde has been explored, leading to the formation of various heterocyclic compounds. It can undergo reactions to yield pyrimidinochromenones and pyridinochromenones, as well as 2-amino-4-oxo-4H-chromene-3-carbonitrile . These transformations demonstrate the compound's utility in synthesizing diverse heterocyclic structures, which are important in medicinal chemistry and materials science. The fluoro derivative would likely exhibit similar reactivity, with the potential for additional interactions due to the electronegative fluorine atom.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde are not provided in the abstracts, we can infer some general characteristics based on the structure and known properties of related compounds. The molecule is expected to have moderate solubility in organic solvents due to the presence of both polar (amino and aldehyde groups) and nonpolar (aromatic ring) regions. The compound's melting point, boiling point, and stability would be influenced by the intermolecular interactions, such as hydrogen bonding, and the presence of the fluoro group. The electrochemical properties could be explored through electrocatalytic methods, as demonstrated for related chromene derivatives .

科学研究应用

合成和化学反应

- 2-氨基-4-氧代-4H-色烯-3-甲醛已被用于合成嘧啶色烯酮、吡啶色烯酮和 2-氨基-4-氧代-4H-色烯-3-腈 (彼得森和海策, 1976)。这些化合物对于进一步的化学研究和在各个领域的潜在应用非常重要。

- 该化合物在碱性条件下与 amidine 型化合物和肼衍生物反应也显示出潜力,导致缩合产物 (彼得森和海策, 1976)。

生物活性

- 它参与了合成对多种细菌表现出显着抗菌活性的新型化合物 (贝赫拉米和瓦索, 2017)。

- 其他衍生物对金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌表现出中等到高活性的,表明具有潜在的药用价值 (戈沃里、斯帕休、哈齐里和易卜拉欣, 2013)。

多取代化合物合成

- 该化合物已被用于无催化剂合成方法中,以创建多样化和多取代的 2-氨基吡啶,证明了其在有机合成中的多功能性 (巴拉尔、夏尔马、阿赫塔尔和李, 2016)。

- 它还在色满型 N,O-缩醛的合成中发挥作用,这对进一步的合成应用非常重要 (奥西亚宁、奥西波夫、梅利尼科娃、科任科、谢梅诺娃和克利莫奇金, 2020)。

其他应用

- 它已被用于功能化色烯[4,3-b]吡啶衍生物的高效一步合成中,突出了其在创建复杂有机结构中的实用性 (郑、荀、张、黄和石, 2017)。

- 该化合物还参与了多组分反应,用于合成生物学上有趣的色烯[4,3-b]吡咯-4(1H)-酮,可以进一步转化为多样的多环稠合骨架 (赖和车, 2020)。

作用机制

Target of Action

It is known that 4h-chromene analogs generally interact with tubulin at the binding sites of colchicine . Tubulin is a globular protein and is the main component of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

Based on the known interactions of similar 4h-chromene analogs, it can be inferred that this compound may obstruct the polymerization of tubulin . This obstruction can lead to changes in cell structure and function.

Result of Action

Based on the known effects of similar 4h-chromene analogs, it can be inferred that this compound may induce caspase-dependent apoptosis and g2/m cell-cycle arrest in cancer cells .

属性

IUPAC Name |

2-amino-6-fluoro-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNARJSQOPJACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(O2)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366141 |

Source

|

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

288399-47-3 |

Source

|

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。